Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-
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Overview
Description
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is a compound known for its unique structure and properties. It is often used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a phosphine oxide group connected to a triphenylsilane moiety, which contributes to its high dipole moment and electron-deficient nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include hexamethyldisilazane, diethyl(trimethylsilyl)amine, and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphine oxide group and the triphenylsilane moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as triphenylphosphine and diphenyldisiloxane are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce phosphines .
Scientific Research Applications
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a blocking and host material in the formation of organic electronic devices like OLEDs.
Biology: Its unique properties make it useful in various biochemical assays and studies.
Mechanism of Action
The mechanism by which phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- exerts its effects is primarily through its interaction with electron-deficient sites. The compound’s high dipole moment and electron-deficient nature allow it to efficiently participate in electron transfer processes, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide-4-(triphenylsilyl)phenyl: Similar structure but different electronic properties.
Triphenylphosphine oxide: Lacks the triphenylsilane moiety, resulting in different reactivity and applications.
Uniqueness
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- stands out due to its high dipole moment and electron-deficient nature, which make it particularly effective in electronic applications. Its unique structure allows for efficient electron injection and hole blocking, enhancing the performance of devices like OLEDs .
Properties
CAS No. |
651329-83-8 |
---|---|
Molecular Formula |
C30H33PSi |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
di(propan-2-yl)-(4-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C30H33PSi/c1-24(2)31(25(3)4)26-20-22-30(23-21-26)32(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-25H,1-4H3 |
InChI Key |
YGVRCQNKABADFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
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